molecular formula C14H24FNO4 B1529893 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester CAS No. 1403767-16-7

1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester

Cat. No. B1529893
CAS RN: 1403767-16-7
M. Wt: 289.34 g/mol
InChI Key: QEMDYXQBIIZSLS-UHFFFAOYSA-N
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Description

1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester (1-Boc-AMFCIE) is an organic compound with a wide range of applications in the scientific research field. It is a versatile reagent that can be used for the synthesis of various compounds, such as peptides, peptidomimetics, and other organic molecules. In addition, 1-Boc-AMFCIE has been used in a number of biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Organic Synthesis and Building Blocks

The compound serves as a valuable building block in organic synthesis. Specifically, it belongs to the class of pinacol boronic esters , which are widely used due to their stability, ease of purification, and commercial availability . These features make them attractive for chemical transformations where the boron moiety remains in the product.

Catalytic Protodeboronation

Protodeboronation, the removal of the boron moiety from boronic esters, is essential for synthetic applications. While boranes efficiently undergo protodeboronation, boronic esters typically do not. However, recent research has reported a catalytic protodeboronation method for alkyl boronic esters using a radical approach . This advancement opens up new possibilities for accessing valuable transformations.

Formal Anti-Markovnikov Alkene Hydromethylation

The same catalytic protodeboronation method mentioned earlier allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH2–homologation, researchers can achieve this intriguing reaction sequence .

Application to Natural Product Synthesis

Researchers have applied the hydromethylation sequence to natural products such as methoxy-protected (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol. Additionally, the protodeboronation step played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Drug Design and Delivery

Boronic acids and their esters are considered for drug design and drug delivery devices. While the compound’s stability in water is limited, its boron moiety could be harnessed for specific applications, such as neutron capture therapy .

Functional Group Transformations

The boron moiety in pinacol boronic esters can be converted into various functional groups, including oxidations, aminations, halogenations, and C–C bond formations (such as alkenylations, alkynylations, and arylations) . Researchers can explore these transformations to tailor the compound for specific purposes.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in organic synthesis as building blocks or intermediates .

Mode of Action

It’s known that similar compounds can undergo reactions such as catalytic protodeboronation and Suzuki–Miyaura cross-coupling . These reactions involve the formation and breaking of chemical bonds, leading to changes in the compound’s structure and properties.

Biochemical Pathways

Similar compounds are known to be involved in various organic synthesis reactions, which can lead to the formation of new compounds with different properties .

Pharmacokinetics

It’s known that similar compounds can be susceptible to hydrolysis , which can affect their stability and bioavailability.

Result of Action

It’s known that similar compounds can undergo various chemical reactions, leading to changes in their structure and properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of water can lead to hydrolysis . The temperature and pH can also affect the rate of chemical reactions involving this compound.

properties

IUPAC Name

propan-2-yl 3-fluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24FNO4/c1-9(2)19-11(17)14(6-10(15)7-14)8-16-12(18)20-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMDYXQBIIZSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)F)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401110335
Record name Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1403767-16-7
Record name Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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